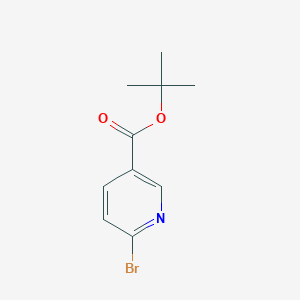

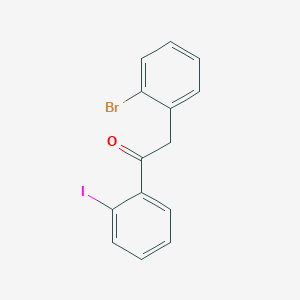

2-(2-Bromophenyl)-2'-iodoacetophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

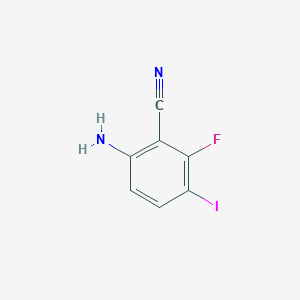

2-(2-Bromophenyl)-2'-iodoacetophenone is a chemical compound with the molecular formula C10H7BrIO. It is a colorless solid that is soluble in organic solvents. It is used in a variety of chemical synthesis applications. It is also used as a reagent for the synthesis of a variety of organic compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

- 2-(2-Bromophenyl)-2'-iodoacetophenone has been utilized in the preparation of complex molecules such as 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole, showcasing its role in the synthesis of phosphine ligands used in catalytic applications (Wong et al., 2017).

- It serves as a key synthon for the design and synthesis of various nitrogen-containing heterocyclic compounds and their annulated derivatives, demonstrating its versatility in organic synthesis (Mmonwa & Mphahlele, 2016).

Antioxidant and Enzyme Inhibitory Properties

- Research on the compound's derivatives has shown potential carbonic anhydrase inhibitory capacities, indicating possible therapeutic applications for conditions like glaucoma and epilepsy (Balaydın et al., 2012).

- Another study highlighted the synthesis of derivatives with low antioxidant potency, suggesting the compound's utility in exploring antioxidant activity and potentially developing new antioxidant agents (Brahmana et al., 2021).

Mechanistic Insights and Methodological Innovations

- The compound has been part of studies focusing on solvent-free mechanochemical synthesis methods, showcasing innovative approaches to chemical synthesis that are more environmentally friendly and potentially more efficient than traditional methods (Balema et al., 2002).

- It has also been involved in research aimed at understanding the selective O-demethylation during its bromination, providing valuable insights into reaction mechanisms and synthetic strategies (Çetinkaya et al., 2011).

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “2-(2-Bromophenyl)-2’-iodoacetophenone” could include further studies on its synthesis, chemical reactions, and potential applications. For instance, similar compounds have been studied for their potential application in the field of organic light-absorbing materials .

Wirkmechanismus

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which involve the formation of carbon-carbon bonds. The targets in these reactions are typically carbon atoms in different organic groups .

Mode of Action

In the context of SM cross-coupling reactions, 2-(2-Bromophenyl)-2’-iodoacetophenone may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound could potentially influence the formation of carbon-carbon bonds, thereby affecting the synthesis of larger organic molecules .

Result of Action

In the context of sm cross-coupling reactions, the compound could potentially facilitate the formation of carbon-carbon bonds, thereby enabling the synthesis of larger organic molecules .

Action Environment

Environmental factors such as temperature, pH, and the presence of catalysts can influence the action, efficacy, and stability of 2-(2-Bromophenyl)-2’-iodoacetophenone. For instance, the efficiency of SM cross-coupling reactions can be influenced by the reaction conditions, including the temperature and the presence of a palladium catalyst .

Eigenschaften

IUPAC Name |

2-(2-bromophenyl)-1-(2-iodophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrIO/c15-12-7-3-1-5-10(12)9-14(17)11-6-2-4-8-13(11)16/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIHYDCOLXVJHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642289 |

Source

|

| Record name | 2-(2-Bromophenyl)-1-(2-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898783-82-9 |

Source

|

| Record name | 2-(2-Bromophenyl)-1-(2-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.